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Abstract
Penicillic acid is a mycotoxin produced by various species of Penicillium and Aspergillus fungi,

which are common contaminants of a wide range of food commodities. This technical guide

provides a comprehensive overview of the natural occurrence of penicillic acid in the food

supply chain. It details the primary fungal producers, the food items most frequently affected,

and the key environmental and substrate factors that influence its formation. Furthermore, this

guide presents a compilation of quantitative data on penicillic acid contamination, detailed

experimental protocols for its analysis, and visual representations of its biosynthetic pathway

and analytical workflows to support research and risk assessment efforts in the fields of food

safety and toxicology.

Introduction
Penicillic acid (C₈H₁₀O₄) is a polyketide mycotoxin first isolated from corn infected with

Penicillium puberulum.[1] It is now known to be produced by a variety of molds belonging to the

Penicillium and Aspergillus genera. Its presence in food and feed is a significant concern due to

its cytotoxic, carcinogenic, and hepatotoxic properties.[2] The molecule contains an

unsaturated lactone ring, which can react with sulfhydryl groups in compounds like cysteine

and glutathione, a mechanism that can lead to its detoxification but also underlies its biological

activity.[2][3] This guide aims to provide a detailed technical resource on the natural

occurrence, analysis, and contributing factors of penicillic acid contamination in food.
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Fungal Producers and Affected Commodities
The primary fungal producers of penicillic acid are ubiquitous molds that can grow on a

diverse range of agricultural products both pre- and post-harvest.

Table 1: Principal Fungal Producers of Penicillic Acid

Genus Species

Penicillium

P. cyclopium, P. puberulum, P. aurantiogriseum,

P. melanoconidium, P. polonicum, P.

verrucosum, P. martensii, P. palitans, P. thomii,

P. suaviolens, P. roqueforti[4][5][6]

Aspergillus
A. ochraceus, A. westerdijkiae, A. flavus, A.

ostianus[2][4][7]

These fungi are common spoilers of a variety of foodstuffs, leading to the contamination of both

raw agricultural commodities and processed foods.

Table 2: Food Commodities Susceptible to Penicillic Acid Contamination

Food Category Examples

Cereals and Grains
Maize (corn), barley, wheat, rye, oats, rice[3][8]

[9]

Fruits
Apples, grapes, kiwi, mandarin/orange,

peaches[10][11]

Animal Feed Corn silage, barley, mixed feeds[8][10]

Fermented Products Cheese, fermented sausages (salami)[5]

Other Beans, peanuts, tree nuts[2]
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The concentration of penicillic acid in contaminated food can vary widely depending on the

fungal strain, substrate, and environmental conditions. The following table summarizes

reported levels of penicillic acid in various food commodities.

Table 3: Reported Levels of Penicillic Acid Contamination in Food and Feed

Food Commodity
Concentration
Range (µg/kg)

Country/Region Reference

Maize 5 - 231 United States [4]

Maize Silage 3,060 N/A [1]

Corn
Up to 8,000,000

(experimental)
N/A [8]

Barley
Up to 2,820,000

(experimental)
N/A [8]

Fruits (various) 0.200 - 0.596 Southern China [10][11]

Factors Influencing Penicillic Acid Production
The production of penicillic acid by toxigenic fungi is not constitutive but is influenced by a

complex interplay of environmental and nutritional factors.

Substrate: The nature of the food commodity plays a crucial role. For instance, crushed corn

has been shown to significantly enhance the rate of toxinogenesis.[8] Commodities with high

protein content may not support toxin synthesis as effectively.[9]

Water Content (Water Activity): Higher water content generally leads to increased fungal

growth and mycotoxin production. Maximal yields in corn have been observed to increase

exponentially with water content.[8]

Temperature: Temperature affects both the growth of the mold and the rate of toxin

production. While optimal temperatures for fungal growth are typically in the range of 20-

30°C, lower temperatures (1-10°C) can favor the accumulation of penicillic acid.[6][9]
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Aeration: The availability of oxygen is another critical factor. Access to air can induce an

accelerated biogenesis of penicillic acid.[8]

pH: Most Penicillium species prefer slightly acidic conditions (pH 5-6) for optimal growth.
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Factors influencing the production of penicillic acid.

Biosynthetic Pathway of Penicillic Acid
The biosynthesis of penicillic acid involves a series of enzymatic reactions encoded by a gene

cluster. A proposed pathway in Aspergillus westerdijkiae starts with the synthesis of orsellinic

acid.

The proposed biosynthetic gene cluster for penicillic acid in A. westerdijkiae includes genes

encoding for a nonreducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase

(FMO), an O-methyltransferase (OMeT), a short-chain reductase (SDR), a major facilitator

superfamily (MFS) transporter, and a transcription factor (TF).
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Proposed Biosynthetic Pathway of Penicillic Acid
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Proposed biosynthetic pathway of penicillic acid.
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Experimental Protocols for Analysis
The analysis of penicillic acid in food matrices typically involves extraction, cleanup, and

detection by chromatographic methods coupled with mass spectrometry.

Analysis of Penicillic Acid in Fruits by QuEChERS and
HPLC-MS/MS
This protocol is adapted from a method developed for the analysis of penicillic acid in various

fruits.[10][11]

1. Sample Preparation and Extraction: a. Homogenize 10 g of the fruit sample. b. Add 10 mL of

ethyl acetate to a 50 mL centrifuge tube containing the homogenized sample. c. Vortex

vigorously for 5 minutes. d. Centrifuge at 8000 rpm for 5 minutes. e. Transfer the supernatant

(ethyl acetate layer) to a new tube. f. Repeat the extraction (steps b-e) with another 10 mL of

ethyl acetate. g. Combine the supernatants and evaporate to dryness under a gentle stream of

nitrogen at 40°C. h. Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v).

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer the reconstituted extract to a

2 mL microcentrifuge tube containing a mixture of dSPE sorbents (e.g., 50 mg multi-walled

carbon nanotubes, 10 mg primary secondary amine (PSA), and 200 mg C18). b. Vortex for 2

minutes. c. Centrifuge at 12000 rpm for 5 minutes. d. Filter the supernatant through a 0.22 µm

syringe filter into an autosampler vial.

3. HPLC-MS/MS Conditions:

HPLC System: Agilent 1290 Infinity or equivalent.

Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start

with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and re-equilibrate).
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Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: Triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), negative mode.

MRM Transitions: Monitor for precursor to product ion transitions specific for penicillic acid
(e.g., m/z 169 -> 125, 169 -> 97).

Analysis of Penicillic Acid in Cereals by HPLC-MS/MS
This protocol is a generalized procedure based on common mycotoxin analysis methods in

complex matrices like cereals.

1. Sample Preparation and Extraction: a. Grind the cereal sample to a fine powder. b. Weigh 5

g of the ground sample into a 50 mL centrifuge tube. c. Add 20 mL of an extraction solvent

(e.g., acetonitrile/water, 80:20, v/v, with 1% formic acid). d. Shake vigorously for 30 minutes on

a mechanical shaker. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a

clean tube.

2. Cleanup (Immunoaffinity Column or SPE): a. Dilute the supernatant with phosphate-buffered

saline (PBS) to reduce the organic solvent concentration to less than 10%. b. Pass the diluted

extract through an immunoaffinity column specific for penicillic acid or a suitable solid-phase

extraction (SPE) cartridge (e.g., C18). c. Wash the column with water or a weak solvent to

remove interferences. d. Elute the penicillic acid with a suitable solvent (e.g., methanol or

acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3. HPLC-MS/MS Conditions:

Follow the HPLC-MS/MS conditions as described in section 6.1.3, optimizing the gradient

and MRM transitions as necessary for the cereal matrix.
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General Workflow for Penicillic Acid Analysis
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A generalized experimental workflow for penicillic acid analysis.
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Conclusion
The natural occurrence of penicillic acid in a variety of food commodities poses a potential

risk to human and animal health. Understanding the factors that promote its formation is crucial

for developing effective control strategies in agriculture and food processing. The analytical

methods detailed in this guide provide a robust framework for the sensitive and specific

detection and quantification of penicillic acid, which is essential for monitoring its presence in

the food supply and for enforcing regulatory limits where they exist. Further research into the

biosynthetic pathway and the development of rapid detection methods will continue to enhance

food safety and protect public health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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